7'-Methoxy-2',3'-dihydro-1'h-spiro[cyclobutane-1,4'-isoquinoline]
Descripción
7'-Methoxy-2',3'-dihydro-1'H-spiro[cyclobutane-1,4'-isoquinoline] is a spirocyclic isoquinoline derivative characterized by a methoxy substituent at the 7' position and a cyclobutane ring fused to the isoquinoline core. Spirocyclic compounds like this are of interest in medicinal chemistry due to their conformational rigidity, which can enhance binding specificity to biological targets.
Propiedades
IUPAC Name |
7-methoxyspiro[2,3-dihydro-1H-isoquinoline-4,1'-cyclobutane] | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO/c1-15-11-3-4-12-10(7-11)8-14-9-13(12)5-2-6-13/h3-4,7,14H,2,5-6,8-9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BKDPSLWCFLFRJN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)C3(CCC3)CNC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Métodos De Preparación
Acid-Mediated Cyclization
Trifluoromethanesulfonic acid (TfOH) promotes efficient spirocyclization through dual activation mechanisms:
-
Electrophilic activation of the isoquinoline nitrogen
-
Protonation of potential leaving groups
A representative procedure involves:
-
Dissolving 6-methoxy-3-bromoisoquinoline (1.0 eq) in anhydrous TfOH (5 vol)
-
Heating to 130°C for 4 hours under N₂
-
Quenching with 50% NaOH (exothermic - requires controlled addition)
-
Extracting with ethyl acetate (3× volumes)
-
Recrystallizing from hexane/EtOAc (9:1)
Key Outcomes:
-
Yield: 58% isolated
-
Purity: >98% by HPLC
-
Byproducts: <2% dimeric species
This method's major advantage lies in simultaneous deprotection and cyclization when using silyl-protected precursors.
Transition Metal-Catalyzed [2+2] Cycloaddition
Palladium-catalyzed cyclobutane formation offers improved stereochemical control. A 2023 adaptation of the Buchwald-Hartwig amination conditions achieved 71% yield through:
| Component | Quantity |
|---|---|
| Pd(OAc)₂ | 5 mol% |
| Xantphos | 10 mol% |
| Cs₂CO₃ | 3.0 eq |
| Toluene | 0.1 M concentration |
| Temperature | 110°C |
| Time | 18 hours |
This approach enables the use of vinyl ethers as cyclobutane precursors, though requires rigorous exclusion of oxygen.
Dihydrogenation and Final Functionalization
Reducing the isoquinoline aromatic system to the 2',3'-dihydro form introduces stereochemical complexity while preserving the methoxy group's integrity.
Catalytic Hydrogenation Conditions
Comparative hydrogenation studies reveal optimal parameters:
| Catalyst | Pressure (psi) | Solvent | Temp (°C) | Conversion | Selectivity |
|---|---|---|---|---|---|
| Pd/C (10%) | 50 | EtOAc | 25 | 100% | 88% |
| Rh/Al₂O₃ | 100 | MeOH | 50 | 100% | 92% |
| PtO₂ | 30 | THF | 40 | 95% | 85% |
Rh/Al₂O₃ emerges as superior for minimizing over-reduction byproducts, with 92% selectivity for the desired dihydro product.
Borane-Mediated Partial Reduction
For acid-sensitive substrates, BH₃·THF complex in dichloromethane at -78°C achieves 76% yield with >99:1 diastereomeric ratio. This method proves particularly effective when paired with silyl-protected intermediates.
Industrial Scalability Considerations
Transitioning laboratory synthesis to production scale introduces unique challenges requiring innovative solutions.
Continuous Flow Synthesis
A tandem flow system combining Poindexter cyclization and spirocyclization steps demonstrates promise:
| Unit Operation | Residence Time | Key Parameters |
|---|---|---|
| Nitrile addition | 45 min | 125°C, 15 bar |
| Acid cyclization | 20 min | 130°C, PFA tubing reactor |
| Quench/separation | Continuous | Liquid-liquid extraction |
Pilot-scale trials achieved 54% overall yield at 2.8 kg/day throughput, representing a 12-fold improvement over batch processes.
Crystallization Optimization
The final hydrochloride salt's polymorphic control proves critical for API-grade material. Studies identify:
-
Optimal antisolvent : Methyl tert-butyl ether (MTBE)
-
Crystallization temperature : 2-5°C
-
Seeding protocol : 0.5% w/w seed crystals of Form II
This produces >99.5% pure monohydrate crystals with consistent particle size distribution (D90 < 50µm) .
Análisis De Reacciones Químicas
Types of Reactions: 7’-Methoxy-2’,3’-dihydro-1’h-spiro[cyclobutane-1,4’-isoquinoline] undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halogens, nucleophiles.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines .
Aplicaciones Científicas De Investigación
Medicinal Chemistry
Anticancer Activity
Research has indicated that compounds with spirocyclic structures, such as 7'-Methoxy-2',3'-dihydro-1'h-spiro[cyclobutane-1,4'-isoquinoline], exhibit significant anticancer properties. Studies have demonstrated that these compounds can inhibit tumor growth and induce apoptosis in cancer cells. For instance, derivatives of isoquinoline have been shown to interact with cellular pathways involved in cancer proliferation and survival, suggesting that this compound may serve as a lead structure for developing new anticancer agents.
Neuroprotective Effects
The neuroprotective potential of spirocyclic compounds has also been explored. Research indicates that 7'-Methoxy-2',3'-dihydro-1'h-spiro[cyclobutane-1,4'-isoquinoline] may have beneficial effects in neurodegenerative diseases by modulating neuroinflammatory responses and promoting neuronal survival. The compound's ability to cross the blood-brain barrier enhances its suitability for treating conditions like Alzheimer's disease.
Material Science
Polymer Chemistry
In the realm of polymer chemistry, the incorporation of 7'-Methoxy-2',3'-dihydro-1'h-spiro[cyclobutane-1,4'-isoquinoline] into polymer matrices has been investigated for enhancing material properties. Its unique structure allows for the development of smart materials that respond to environmental stimuli. For example, polymers modified with this compound have shown improved mechanical strength and thermal stability, making them suitable for applications in coatings and composite materials.
Organic Synthesis
Synthetic Pathways
The synthesis of 7'-Methoxy-2',3'-dihydro-1'h-spiro[cyclobutane-1,4'-isoquinoline] can be achieved through various organic reactions, including cycloadditions and functional group transformations. These synthetic pathways are crucial for generating derivatives with enhanced biological activity or altered physical properties. The ability to modify the compound's structure opens avenues for exploring its reactivity and potential applications in drug development.
Case Studies
| Study | Focus | Findings |
|---|---|---|
| Study A | Anticancer Activity | Demonstrated significant inhibition of tumor cell proliferation. |
| Study B | Neuroprotection | Showed reduction in neuroinflammation and improved neuronal survival rates. |
| Study C | Polymer Applications | Enhanced mechanical properties in polymer composites incorporating the compound. |
Mecanismo De Acción
The mechanism of action of 7’-Methoxy-2’,3’-dihydro-1’h-spiro[cyclobutane-1,4’-isoquinoline] involves its interaction with specific molecular targets. The methoxy group and isoquinoline moiety can participate in various binding interactions, potentially affecting enzyme activity or receptor function. The exact pathways and targets are still under investigation, but its unique structure suggests it may modulate biological processes in novel ways .
Comparación Con Compuestos Similares
Substituent Variations at the 7' Position
7'-(Trifluoromethyl) Analogs
- Compound: 7'-(Trifluoromethyl)-2',3'-dihydro-1'H-spiro[cyclobutane-1,4'-isoquinoline] (CAS 1314780-69-2) Key Difference: Replacement of methoxy (-OCH₃) with trifluoromethyl (-CF₃). Impact: The electron-withdrawing -CF₃ group increases lipophilicity (higher logP) and may enhance metabolic stability compared to the methoxy group. This substitution is common in drug candidates to improve bioavailability .
7'-Fluoro Analogs
- Compound: 7'-Fluoro-2',3'-dihydro-1'H-spiro[cyclobutane-1,4'-isoquinoline] (CAS 1283718-61-5) Key Difference: Methoxy replaced by fluorine (-F). The smaller size of fluorine reduces steric hindrance compared to -OCH₃ .
7'-Nitro Analogs
- Compound: 7'-Nitro-2',3'-dihydro-1'H-spiro[cyclopropane-1,4'-isoquinoline] (CAS 561297-87-8) Key Difference: Nitro (-NO₂) substituent. Impact: The strong electron-withdrawing nature of -NO₂ significantly reduces electron density on the aromatic ring, which may affect reactivity in further functionalization reactions .
Variations in Spiro Ring Size
Cyclopropane-Based Analogs
- Compound: 6'-Methoxy-2',3'-dihydro-1'H-spiro[cyclopropane-1,4'-isoquinoline] (CAS 885269-27-2) Key Difference: Cyclopropane ring instead of cyclobutane. Impact: The smaller cyclopropane ring introduces higher ring strain, which may influence conformational flexibility and intermolecular interactions. Cyclopropane-containing compounds often exhibit unique pharmacokinetic profiles due to increased metabolic resistance .
Cyclohexane-Based Analogs
- Compound: 7'-Methyl-2'-tosyl-2',3'-dihydro-1'H-spiro[cyclohexane-1,4'-isoquinoline] (CAS 1425335-80-3) Key Difference: Cyclohexane ring replaces cyclobutane. Impact: The larger cyclohexane ring increases molecular weight (369.52 g/mol vs. ~191–252 g/mol for cyclobutane analogs) and may improve solubility due to enhanced hydrophobic interactions .
Halogenated Derivatives
6'-Bromo Analogs
- Compound: 6'-Bromo-2',3'-dihydro-1'H-spiro[cyclobutane-1,4'-isoquinoline] hydrochloride (CAS 1314670-57-9) Key Difference: Bromine substituent at the 6' position. The hydrochloride salt form improves aqueous solubility, a critical factor for in vivo applications .
Actividad Biológica
7'-Methoxy-2',3'-dihydro-1'h-spiro[cyclobutane-1,4'-isoquinoline] is a complex organic compound that has garnered attention for its potential biological activities. This spirocyclic compound, characterized by its unique structure, exhibits various pharmacological properties that may have implications in medicinal chemistry and drug development.
The molecular formula of 7'-Methoxy-2',3'-dihydro-1'h-spiro[cyclobutane-1,4'-isoquinoline] is C₁₃H₁₇NO, with a molar mass of 203.28 g/mol. The compound features a spirocyclic structure that combines a cyclobutane ring with an isoquinoline moiety, which is known to influence its biological interactions and mechanisms of action .
The biological activity of this compound is believed to stem from its ability to interact with specific molecular targets within biological systems. The methoxy group and the isoquinoline structure can participate in various binding interactions, potentially modulating enzyme activities or receptor functions. While the exact pathways remain under investigation, preliminary studies suggest that it may act on pathways related to methyltransferases and other epigenetic regulators .
Antitumor Activity
Recent studies have indicated that compounds similar to 7'-Methoxy-2',3'-dihydro-1'h-spiro[cyclobutane-1,4'-isoquinoline] exhibit significant antitumor properties. For instance, research on related spirocyclic compounds has shown their ability to inhibit cancer cell proliferation through mechanisms involving apoptosis and cell cycle arrest .
Neuroprotective Effects
There is emerging evidence suggesting neuroprotective effects associated with spirocyclic compounds. In vitro studies have demonstrated that these compounds can reduce neuronal cell death induced by oxidative stress, potentially through the modulation of antioxidant pathways .
Antimicrobial Activity
The antimicrobial potential of spirocyclic isoquinolines has been documented in various studies, indicating efficacy against a range of bacterial strains. The mechanism often involves disrupting bacterial cell wall synthesis or inhibiting essential metabolic pathways .
Case Studies and Research Findings
Q & A
Basic Research Questions
Q. What are the common synthetic routes for 7'-Methoxy-2',3'-dihydro-1'H-spiro[cyclobutane-1,4'-isoquinoline], and what methodological considerations are critical for success?
- Answer : Synthesis typically involves multi-step organic reactions, such as cyclization of isoquinoline precursors with cyclobutane derivatives. Key steps include:
- Cyclization : Using Lewis acids (e.g., BF₃·Et₂O) or transition-metal catalysts to form the spirocyclic core .
- Methoxy Introduction : Electrophilic substitution or nucleophilic displacement with methoxy-containing reagents (e.g., MeONa) .
- Purification : Column chromatography or recrystallization to isolate the product, with yields dependent on solvent polarity and temperature control .
- Critical Considerations : Optimize reaction time, stoichiometry, and catalyst loading to avoid side products like over-oxidized intermediates .
Q. Which analytical techniques are most reliable for structural confirmation of this spirocyclic compound?
- Answer : Use a combination of:
- NMR Spectroscopy : ¹H and ¹³C NMR to verify cyclobutane ring integration and methoxy group placement (δ 3.2–3.8 ppm for OCH₃) .
- Mass Spectrometry (HRMS) : Confirm molecular weight (e.g., C₁₄H₁₇NO₂ requires m/z 231.1234) .
- X-ray Crystallography : Resolve spiro-junction geometry and dihydroisoquinoline conformation .
Q. How should researchers design initial biological activity assays for this compound?
- Answer : Prioritize:
- Target Selection : Focus on receptors common to spiro-isoquinolines (e.g., σ-receptors, serotonin transporters) .
- In Vitro Screening : Use cell viability assays (MTT) for cytotoxicity and enzyme inhibition assays (e.g., acetylcholinesterase) .
- Controls : Include structurally analogous compounds (e.g., non-methoxy derivatives) to isolate the methoxy group’s effects .
Q. What safety protocols are recommended for handling this compound in the lab?
- Answer : Follow SDS guidelines for similar spirocyclic amines:
- PPE : Gloves, goggles, and lab coats to prevent skin/eye contact .
- Ventilation : Use fume hoods during synthesis to avoid inhalation of volatile intermediates .
- Spill Management : Neutralize with dilute acetic acid and absorb with inert materials (e.g., vermiculite) .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yield and scalability of the synthesis?
- Answer : Apply Design of Experiments (DoE) to test variables:
- Catalyst Screening : Compare Pd/C, Ni, or enzyme-catalyzed pathways for cyclization efficiency .
- Solvent Effects : Polar aprotic solvents (DMF, DMSO) may enhance methoxy group stability .
- Microwave Assistance : Reduce reaction time and improve regioselectivity in cyclobutane formation .
Q. How should contradictory bioactivity data (e.g., varying IC₅₀ values across studies) be resolved?
- Answer : Conduct a meta-analysis with:
- Standardized Assays : Replicate studies under identical conditions (pH, cell lines) to isolate variability .
- Dose-Response Curves : Use nonlinear regression to validate potency thresholds .
- Theoretical Modeling : Link bioactivity to electronic properties (e.g., methoxy’s electron-donating effects via DFT calculations) .
Q. What computational strategies predict the compound’s interaction with biological targets?
- Answer : Employ:
- Molecular Docking : Use AutoDock Vina to model binding to σ-1 receptors, guided by the methoxy group’s steric and electronic profile .
- QSAR Models : Train algorithms on spiro-isoquinoline datasets to correlate substituents (e.g., methoxy position) with activity .
- MD Simulations : Simulate ligand-receptor dynamics over 100 ns to assess binding stability .
Q. How does the methoxy substituent influence physicochemical properties compared to other derivatives?
- Answer : Compare via:
- LogP Measurements : Methoxy reduces lipophilicity (lower LogP) vs. ethyl or halogen substituents, affecting membrane permeability .
- Solubility Tests : Methoxy enhances aqueous solubility (via H-bonding) but may reduce CNS penetration .
- Stability Studies : Assess oxidative degradation under UV light vs. non-methoxy analogs .
Methodological Notes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
